{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
Description
This compound belongs to a class of hybrid heterocyclic molecules combining a thiazolidinone core with a pyrazole-imine moiety and an allyl-acetic acid substituent. The thiazolidinone ring (4-oxo-1,3-thiazolidin-5-yl) is a pharmacophoric scaffold known for its antimicrobial, anti-inflammatory, and antidiabetic properties.
Its synthesis likely involves condensation of functionalized pyrazole precursors with thiazolidinone intermediates, followed by acetic acid side-chain incorporation.
Properties
IUPAC Name |
2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-4-10-22-17(26)14(11-15(24)25)28-19(22)20-16-12(2)21(3)23(18(16)27)13-8-6-5-7-9-13/h4-9,14H,1,10-11H2,2-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIBYBYPDBZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its allyl-substituted thiazolidinone and phenyl-pyrazole-imine groups. Below is a detailed comparison with structurally related analogs from the evidence:
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Effects on Yield: Fluorinated (13i, 83%) and nitrophenyl (13e, 72%) derivatives exhibit higher synthetic yields compared to methoxy-substituted analogs (13c, 48%), likely due to electronic effects influencing reaction kinetics.
Spectroscopic Signatures :
- IR Spectroscopy : All compounds show strong C=O stretches (~1700 cm⁻¹) and C=N imine peaks (~1600 cm⁻¹). The thioxo group (C=S) in analogs 13e, 13i, and 13c appears at ~1240–1253 cm⁻¹.
- NMR : The target compound’s allyl group would produce distinct vinyl proton signals (δ ~5–6 ppm), absent in fluorinated or nitrophenyl analogs.
Bioactivity Trends: Electron-Withdrawing Groups (e.g., nitro in 13e) enhance antibacterial activity in thiazolidinone derivatives by increasing electrophilicity. Fluorinated Derivatives (e.g., 13i) often show improved metabolic stability and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
